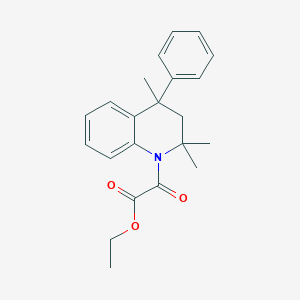
ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS Number: 351223-90-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticonvulsant, and antitumor activities. The synthesis and structural characteristics of the compound are also discussed.
Chemical Structure and Properties
The molecular formula of this compound is C22H25NO3, with a molecular weight of 351.44 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives. This compound has shown significant activity against various bacterial strains. For instance:
- A study by Al-Khuzaie and Al-Majidi (2014) highlighted the effectiveness of quinoline derivatives in inhibiting bacterial growth, suggesting that this compound could possess similar properties .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl oxo... | Staphylococcus aureus | 32 µg/mL |
| Ethyl oxo... | Escherichia coli | 64 µg/mL |
Anticonvulsant Activity
Research indicates that compounds with a quinoline structure may exhibit anticonvulsant effects. For example:
Antitumor Activity
The antitumor properties of quinoline derivatives have been widely studied. Some findings include:
- Al-Suwaidan et al. (2016) reported promising antitumor activities in related compounds . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Al-Khuzaie & Al-Majidi | Inhibition of bacterial growth |
| Anticonvulsant | El-Azab et al. | Reduction in seizure frequency |
| Antitumor | Al-Suwaidan et al. | Induction of apoptosis |
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:
- Antimicrobial Efficacy : A study showed that a closely related quinoline derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for further exploration in drug development.
- Anticonvulsant Testing : In preclinical trials using animal models, compounds structurally similar to ethyl oxo... demonstrated significant reductions in seizure duration and frequency when administered at specific dosages.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCKZHCZIGEKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














